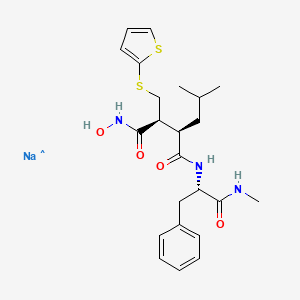

(R)-(+)-Norverapamil Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-(+)-ノルベラパミル塩酸塩は、ベラパミル塩酸塩の代謝産物として作用する化学化合物です。主に循環器系の治療、特に高血圧や不整脈などの状態の管理に役立つことで知られています。 この化合物は、カルシウムチャネルブロッカーのフェニルアルキルアミン類に属し、心臓と平滑筋細胞へのカルシウムイオンの流入を阻害するために使用され、心拍数と血圧を低下させます .

2. 製法

合成経路と反応条件: ®-(+)-ノルベラパミル塩酸塩の合成は、通常、ベラパミル塩酸塩の脱メチル化を伴います。このプロセスは、三臭化ホウ素などの脱メチル化剤を使用するなど、さまざまな化学反応によって実現できます。 反応は通常、酸化やその他の副反応を防ぐために不活性雰囲気中で行われます .

工業生産方法: 工業用設定では、®-(+)-ノルベラパミル塩酸塩の製造は、高収率と純度を確保するために最適化された反応条件を使用して、大規模な化学合成を伴います。 このプロセスには、反応モニタリング、結晶化またはクロマトグラフィーによる精製、および医薬品基準を満たす品質管理などの手順が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Nor Verapamil Hydrochloride typically involves the demethylation of Verapamil Hydrochloride. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: In industrial settings, the production of ®-(+)-Nor Verapamil Hydrochloride involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification through crystallization or chromatography, and quality control to meet pharmaceutical standards .

化学反応の分析

反応の種類: ®-(+)-ノルベラパミル塩酸塩は、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は、さまざまな酸化された代謝物の形成につながる可能性があります。

還元: 還元反応は、化合物に存在する官能基を変更する可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱アルキル化生成物を生成する可能性があります .

4. 科学研究への応用

®-(+)-ノルベラパミル塩酸塩は、科学研究において幅広い用途があります。

化学: 分析化学では、ベラパミルとその代謝物の定量と同定のための基準物質として使用されます。

生物学: この化合物は、さまざまな生物系におけるカルシウムイオンチャネルに対する影響について研究されています。

医学: ベラパミル塩酸塩の代謝とバイオアベイラビリティを理解するために、薬物動態研究で使用されます。

科学的研究の応用

®-(+)-Nor Verapamil Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Verapamil and its metabolites.

Biology: The compound is studied for its effects on calcium ion channels in various biological systems.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and bioavailability of Verapamil Hydrochloride.

Industry: The compound is utilized in the development of new cardiovascular drugs and formulations.

作用機序

®-(+)-ノルベラパミル塩酸塩は、L型カルシウムチャネルを阻害することで効果を発揮します。これは、血管平滑筋と心筋組織で高度に発現しているこれらのチャネルのα-1サブユニットに結合します。この阻害はカルシウムイオンの流入を減らし、末梢血管抵抗と心臓の収縮力を低下させます。 この化合物は、心臓の伝導系にも影響を与えるため、不整脈を制御します .

類似化合物:

ベラパミル塩酸塩: 類似の循環器系疾患に使用される親化合物です。

ジルチアゼム: 化学構造が異なりますが、治療効果が同様の別のカルシウムチャネルブロッカーです。

ニフェジピン: 主に高血圧に使用されるジヒドロピリジンカルシウムチャネルブロッカーです.

独自性: ®-(+)-ノルベラパミル塩酸塩は、その特定の代謝経路と、ベラパミル塩酸塩の代謝産物としての役割により、ユニークです。 親化合物やその他のカルシウムチャネルブロッカーと比較して、独特の薬物動態特性と異なる効力プロファイルを持っています .

類似化合物との比較

Verapamil Hydrochloride: The parent compound, used for similar cardiovascular conditions.

Diltiazem: Another calcium channel blocker with a different chemical structure but similar therapeutic effects.

Nifedipine: A dihydropyridine calcium channel blocker used primarily for hypertension.

Uniqueness: ®-(+)-Nor Verapamil Hydrochloride is unique due to its specific metabolic pathway and its role as a metabolite of Verapamil Hydrochloride. It has distinct pharmacokinetic properties and a different potency profile compared to its parent compound and other calcium channel blockers .

特性

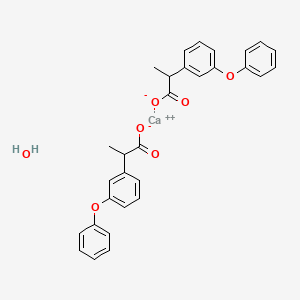

分子式 |

C26H37ClN2O4 |

|---|---|

分子量 |

477.0 g/mol |

IUPAC名 |

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride |

InChI |

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m1./s1 |

InChIキー |

OEAFTRIDBHSJDC-UFTMZEDQSA-N |

異性体SMILES |

CC(C)[C@@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

正規SMILES |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752407.png)

![7-[6-(3-Hydroxyoct-1-enyl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752411.png)

![dipotassium;(5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate](/img/structure/B10752417.png)

![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B10752420.png)

![[(4Z,6Z,8S,9R,10Z,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752422.png)

![[4-[[Carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752430.png)

![(3s-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl) piperidinium chloride hemihydrate](/img/structure/B10752438.png)

![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B10752444.png)

![2-[2-[Carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]acetate;manganese](/img/structure/B10752445.png)

![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752453.png)